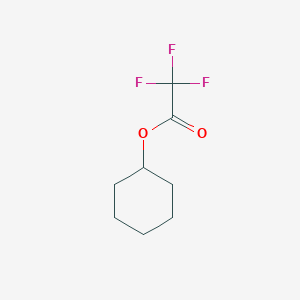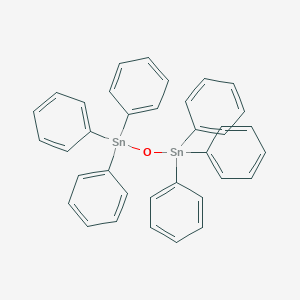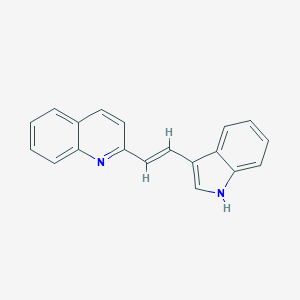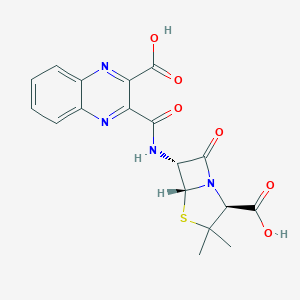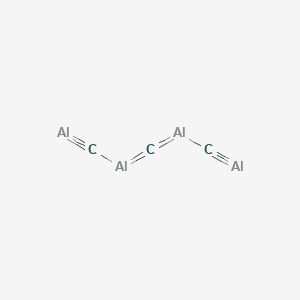
Bromotrietilsilano
Descripción general
Descripción
Bromotriethylsilane, commonly referred to as BES, is a versatile organobromine compound that is widely used in a variety of scientific research applications. This compound is particularly useful in organic synthesis, due to its reactivity and stability. It is also used in a wide range of biochemical and physiological studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis de bromohidrinas
El bromotrietilsilano es un reactivo muy eficiente en la conversión de glicerol en bromohidrinas sin solventes . Las bromohidrinas son intermediarios útiles en la producción de productos químicos finos .
Producción de biodiesel
Como el glicerol es un subproducto relevante en la producción de biodiesel, el this compound se ha probado como mediador en la transesterificación en condiciones ácidas . Este proceso proporciona ésteres metílicos de ácidos grasos (FAME) a partir de aceite de ricino con buenos rendimientos, junto con bromohidrinas de glicerol .
Escisión de lactonas
El this compound se utiliza como un reactivo suave y selectivo para la escisión de lactonas . Las lactonas son ésteres cíclicos que se utilizan en una variedad de reacciones químicas.
Escisión de epóxidos
Los epóxidos son éteres cíclicos que se utilizan en una variedad de reacciones químicas. El this compound se utiliza como un reactivo suave y selectivo para la escisión de epóxidos .
Escisión de acetales
Los acetales son grupos funcionales que se utilizan en una variedad de reacciones químicas. El this compound se utiliza como un reactivo suave y selectivo para la escisión de acetales .
Escisión de ésteres de fosfonato
Los ésteres de fosfonato son grupos funcionales que se utilizan en una variedad de reacciones químicas. El this compound se utiliza como un reactivo suave y selectivo para la escisión de ésteres de fosfonato .
Escisión de ciertos éteres
Los éteres son una clase de compuestos orgánicos que contienen un grupo éter. El this compound se utiliza como un reactivo suave y selectivo para la escisión de ciertos éteres .
Formación de éteres de enol de sililo
Los éteres de enol de sililo son una clase de compuestos orgánicos que se utilizan en una variedad de reacciones químicas. El this compound se utiliza como un reactivo eficaz para la formación de éteres de enol de sililo
Safety and Hazards
Mecanismo De Acción
Target of Action
Bromotriethylsilane, also known as Triethylbromosilane, is primarily used as a reagent in the conversion of glycerol into bromohydrins . Glycerol, a by-product of biodiesel production, serves as the main target for Bromotriethylsilane .
Mode of Action
Bromotriethylsilane acts as an efficient reagent in the solvent-free conversion of glycerol into bromohydrins . This conversion is a crucial step in the production of fine chemicals . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) in very good yields .
Biochemical Pathways
The bromination of glycerol to produce α-monobromohydrin (1-MBH) and α,γ-dibromohydrin (1,3-DBH) is an important process for the production of these bromoderivatives, which are widely applied as fine chemicals in organic syntheses . In particular, 1,3-DBH could be oxidized to 1,3-dibromoacetone, a versatile building block for several compounds important as drugs, antibacterials, or inhibitors .
Result of Action
The primary result of Bromotriethylsilane’s action is the conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . These bromohydrins can then be further processed into a variety of other compounds, including drugs, antibacterials, and inhibitors .
Action Environment
The action of Bromotriethylsilane is influenced by the reaction conditions, including the presence of other reagents, the temperature, and the pH . For example, it has been tested as a mediator in transesterification in acidic conditions .
Propiedades
IUPAC Name |
bromo(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKORWKZRPKRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061489 | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-48-7 | |
| Record name | Bromotriethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, bromotriethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, bromotriethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Triethylbromosilane and are there any studies on its conformational behavior?
A1: Triethylbromosilane (Bromotriethylsilane) has the molecular formula C6H15BrSi []. A study utilizing a combination of theoretical calculations (ab initio and density functional theory) and experimental data from gas phase electron diffraction, along with IR and Raman spectroscopy, revealed the presence of multiple conformers of Triethylbromosilane in the gas phase [].
Q2: Are there any spectroscopic characterizations available for Triethylbromosilane?
A2: Yes, alongside the structural studies, researchers utilized both IR and Raman spectroscopy to characterize Triethylbromosilane []. These spectroscopic analyses were crucial in confirming the presence of different conformations and assigning vibrational modes to the molecule.
Q3: Has Triethylbromosilane been used in any notable chemical reactions?
A3: While not extensively discussed in the provided papers, Triethylbromosilane is known to react with triethyl phosphite and sodium dialkyl phosphites []. The structures of the products formed in these reactions have been investigated, providing insights into the reactivity of Triethylbromosilane with phosphorus-containing compounds.
Q4: Are there any computational studies related to Triethylbromosilane?
A4: Yes, theoretical calculations using ab initio and density functional theory methods have been employed to investigate the conformations and structures of Triethylbromosilane []. These computational approaches provided valuable insights into the molecular geometry and energetics of different conformers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



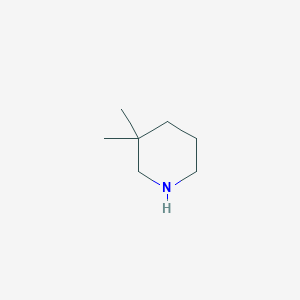
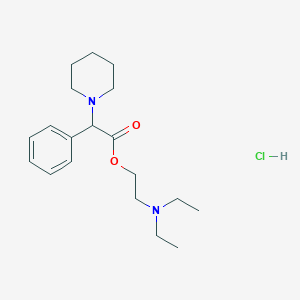


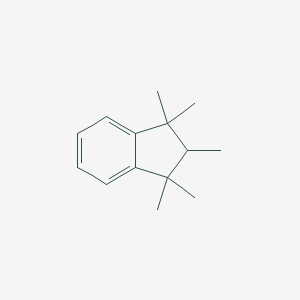

![2-[2-(Phenylthio)Phenyl]Acetic Acid](/img/structure/B75655.png)
